molecular formula C9H4BrCl2N B3034794 7-Bromo-1,4-dichloroisoquinoline CAS No. 223671-13-4

7-Bromo-1,4-dichloroisoquinoline

Cat. No.: B3034794
CAS No.: 223671-13-4
M. Wt: 276.94 g/mol
InChI Key: KWXXBZNOKYQKAI-UHFFFAOYSA-N
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Description

7-Bromo-1,4-dichloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4BrCl2N It is characterized by the presence of bromine and chlorine atoms attached to an isoquinoline ring

Preparation Methods

The synthesis of 7-Bromo-1,4-dichloroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the bromination and chlorination of isoquinoline under controlled conditions. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable catalyst to achieve the desired substitution on the isoquinoline ring .

Industrial production methods for this compound may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

7-Bromo-1,4-dichloroisoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction Reactions: The isoquinoline ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with various aryl or alkyl groups, facilitated by palladium or copper catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted isoquinoline derivatives .

Scientific Research Applications

7-Bromo-1,4-dichloroisoquinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenated structure makes it a valuable intermediate in various organic synthesis pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new pharmaceuticals.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-1,4-dichloroisoquinoline involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological macromolecules, influencing their function. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s derivatives .

Comparison with Similar Compounds

7-Bromo-1,4-dichloroisoquinoline can be compared with other halogenated isoquinoline derivatives, such as:

  • 7-Chloro-1,4-dibromoisoquinoline
  • 7-Iodo-1,4-dichloroisoquinoline
  • 7-Fluoro-1,4-dichloroisoquinoline

These compounds share similar structural features but differ in the type and position of halogen atoms. The unique combination of bromine and chlorine in this compound imparts distinct chemical properties, making it particularly useful in specific applications. For instance, the presence of both bromine and chlorine can enhance the compound’s reactivity and biological activity compared to its mono-halogenated counterparts .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure allows for diverse chemical reactions and applications, ranging from organic synthesis to drug discovery

Properties

IUPAC Name

7-bromo-1,4-dichloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXXBZNOKYQKAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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